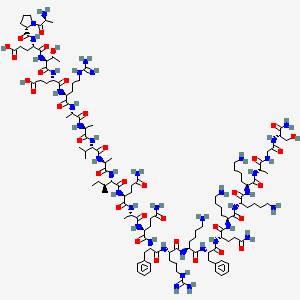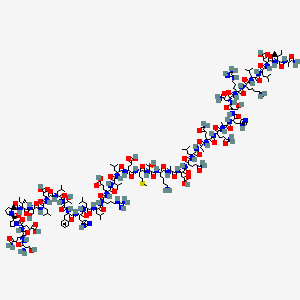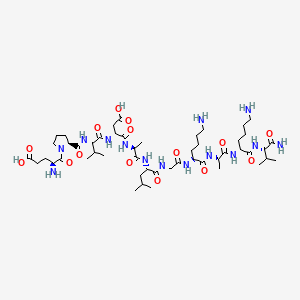
Camstatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Camstatin is a natural product isolated from Streptomyces parvulus, a soil-dwelling actinomycete. It is a polyketide derived from the polyketide synthase (PKS) pathway. Camstatin has been extensively studied for its biological activities in various organisms and is known to possess potent anti-tumor, anti-inflammatory, and immunomodulatory properties. Camstatin has been found to modulate the activity of a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been shown to possess a variety of pharmacological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system.
詳細な合成法
Design of the Synthesis Pathway
Camstatin is a cyclic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) method. The synthesis pathway involves the coupling of protected amino acids in a stepwise manner on a solid support, followed by deprotection and cyclization to form the cyclic peptide.
Starting Materials
Fmoc-protected amino acids (e.g. Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Gly-OH), Resin (e.g. Wang resin, Rink amide resin), Coupling reagents (e.g. HBTU, DIC, PyBOP), Deprotection reagents (e.g. TFA, piperidine), Cyclization reagents (e.g. HATU, PyBOP)
Reaction
Loading of resin onto a solid support, Protection of the N-terminal amino acid with Fmoc group, Coupling of Fmoc-protected amino acids using coupling reagents, Deprotection of Fmoc group using deprotection reagents, Cyclization of linear peptide using cyclization reagents, Cleavage of the cyclic peptide from the resin using cleavage reagents
科学的研究の応用
Camstatin has been extensively studied for its biological activities in a variety of organisms, including bacteria, fungi, plants, and mammals. In vivo studies have shown that camstatin is able to inhibit the growth of various types of tumors in animal models. In vitro studies have demonstrated that camstatin is able to modulate the activity of a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been shown to possess a variety of pharmacological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system.
作用機序
The exact mechanism of action of camstatin is not fully understood. However, it is thought to act by inhibiting the activity of various enzymes and receptors involved in cell division, apoptosis, and inflammation. In particular, camstatin has been found to inhibit the activity of protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been found to modulate the activity of various cytokines and chemokines involved in the immune response.
生物活性
Camstatin has been found to possess a variety of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory activities. In particular, camstatin has been found to inhibit the growth of various types of tumors in animal models. In addition, camstatin has been shown to modulate the activity of various cytokines and chemokines involved in the immune response.
生化学的および生理学的効果
Camstatin has been found to modulate the activity of various enzymes and receptors, including protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been shown to possess a variety of biochemical and physiological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system.
実験室実験の利点と制限
Camstatin has been extensively studied in a variety of laboratory experiments. One of the major advantages of using camstatin in laboratory experiments is its ability to modulate the activity of various enzymes and receptors involved in cell division, apoptosis, and inflammation. In addition, camstatin has been found to possess a variety of pharmacological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system. However, there are some limitations to using camstatin in laboratory experiments, such as its relatively low solubility in water and its potential for toxicity.
将来の方向性
The potential of camstatin as a therapeutic agent is still being explored. Future research should focus on developing new methods for synthesizing camstatin, as well as exploring its potential therapeutic applications in the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. In addition, further research should be conducted to better understand the mechanism of action of camstatin and to identify potential new targets for its therapeutic activity. Finally, further research should be conducted to assess the safety and efficacy of camstatin in clinical trials.
特性
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C122H203N39O34/c1-12-63(4)95(159-102(177)69(10)143-117(192)94(62(2)3)158-101(176)68(9)139-99(174)66(7)141-104(179)77(38-27-55-136-121(132)133)150-111(186)82(44-49-92(168)169)155-119(194)96(70(11)163)160-113(188)83(45-50-93(170)171)153-116(191)87-40-29-57-161(87)120(195)64(5)127)118(193)154-79(41-46-88(128)164)105(180)142-67(8)100(175)145-80(42-47-89(129)165)112(187)157-84(58-71-30-15-13-16-31-71)114(189)151-78(39-28-56-137-122(134)135)108(183)148-76(37-22-26-54-126)109(184)156-85(59-72-32-17-14-18-33-72)115(190)152-81(43-48-90(130)166)110(185)149-75(36-21-25-53-125)107(182)147-74(35-20-24-52-124)106(181)146-73(34-19-23-51-123)103(178)140-65(6)98(173)138-60-91(167)144-86(61-162)97(131)172/h13-18,30-33,62-70,73-87,94-96,162-163H,12,19-29,34-61,123-127H2,1-11H3,(H2,128,164)(H2,129,165)(H2,130,166)(H2,131,172)(H,138,173)(H,139,174)(H,140,178)(H,141,179)(H,142,180)(H,143,192)(H,144,167)(H,145,175)(H,146,181)(H,147,182)(H,148,183)(H,149,185)(H,150,186)(H,151,189)(H,152,190)(H,153,191)(H,154,193)(H,155,194)(H,156,184)(H,157,187)(H,158,176)(H,159,177)(H,160,188)(H,168,169)(H,170,171)(H4,132,133,136)(H4,134,135,137)/t63-,64-,65-,66-,67-,68-,69-,70+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNWNBOOELGGSY-QCJADNLESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C122H203N39O34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2760.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Camstatin | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[Ala113]-MBP (104-118)](/img/structure/B612395.png)
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)